molecular formula C12H17BrN2O2S B595042 tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate CAS No. 1352925-59-7

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Cat. No.: B595042
CAS No.: 1352925-59-7
M. Wt: 333.244
InChI Key: UXPOCQZUOREPHC-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate is a heterocyclic compound with a complex structure that includes a thiazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate typically involves the reaction of a suitable thiazole precursor with a bromo-substituted azepine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole and azepine rings can be oxidized or reduced, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
  • tert-Butyl 2-chloro-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Uniqueness

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-bromo-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPOCQZUOREPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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